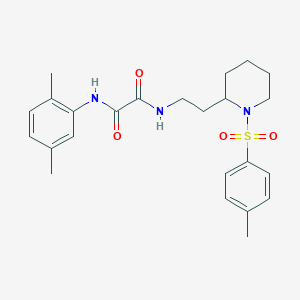

N1-(2,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Description

N1-(2,5-Dimethylphenyl)-N2-(2-(1-Tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2,5-dimethylphenyl group at the N1 position and a tosylpiperidinyl-ethyl moiety at N2. The compound’s tosyl group (p-toluenesulfonyl) and piperidine ring may influence its solubility, metabolic stability, and receptor interactions compared to simpler analogs .

Properties

IUPAC Name |

N'-(2,5-dimethylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4S/c1-17-8-11-21(12-9-17)32(30,31)27-15-5-4-6-20(27)13-14-25-23(28)24(29)26-22-16-18(2)7-10-19(22)3/h7-12,16,20H,4-6,13-15H2,1-3H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGNPMPOVCNTQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Compound Characteristics

- Molecular Formula : C24H31N3O4S

- Molecular Weight : 457.59 g/mol

- Structural Features : The compound features a dimethylphenyl group and a tosylpiperidine moiety, contributing to its unique chemical properties and potential biological applications.

Analgesic and Anti-inflammatory Properties

Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. These effects suggest its potential as a candidate for developing new pain management therapies. Studies have demonstrated that it may modulate pain pathways, possibly through interaction with specific receptors involved in pain perception .

The compound's mechanism of action appears to involve:

- Binding Affinity : Preliminary studies suggest that this compound interacts with opioid receptors and other neurotransmitter systems that regulate pain responses.

- Chemical Reactivity : The oxalamide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and oxalic acid derivatives. Additionally, the tosyl group can participate in nucleophilic substitution reactions, enhancing the compound's versatility for further chemical modifications .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.

- Introduction of the Tosyl Group : The tosyl group is introduced to the piperidine ring using tosyl chloride and a base such as pyridine.

- Formation of the Oxalamide Group : The oxalamide group is formed by reacting the tosylpiperidine intermediate with oxalyl chloride and an amine under controlled conditions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| N1-(3-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | C24H31N3O4S | 457.59 g/mol | Methoxy substituent enhances solubility |

| N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | C24H31N3O4S | 457.59 g/mol | Cyclopropane ring adds steric hindrance |

| N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | C24H31N3O4S | 457.59 g/mol | Fluorine substituent may alter electronic properties |

The distinct combination of functional groups in this compound may confer specific biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- A study published in Journal of Medicinal Chemistry highlighted its potential in modulating pain pathways through receptor interactions.

- Another investigation focused on its anti-inflammatory effects in animal models, demonstrating significant reductions in inflammation markers .

These findings underscore the therapeutic potential of this compound in pain management and inflammation treatment.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following oxalamides share core structural similarities but differ in substituents, impacting their applications and biological profiles:

Metabolic Stability and Toxicity

- S336 and No. 2225: Rapid metabolism in hepatocytes without amide hydrolysis; high safety margins (MOE >4200 for No. 2225) .

- No. 1768: No amide hydrolysis observed, suggesting metabolic resistance of oxalamide bonds .

- Piperidine rings are often metabolized via cytochrome P450 enzymes, which could generate reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.